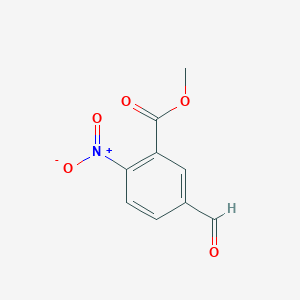

5-甲酰基-2-硝基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

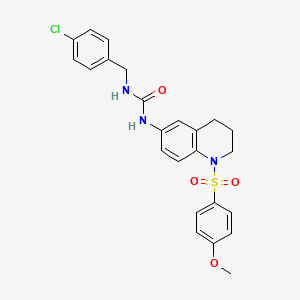

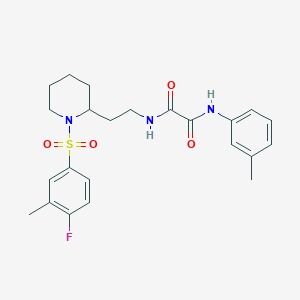

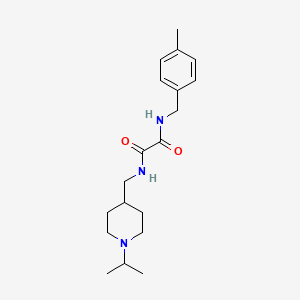

“Methyl 5-formyl-2-nitrobenzoate” is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is a useful research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) .

Synthesis Analysis

The synthesis of “Methyl 5-formyl-2-nitrobenzoate” can be achieved from Benzoic acid, 5-(hydroxymethyl)-2-nitro-, methyl ester . An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . This strategy utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis

The InChI code for “Methyl 5-formyl-2-nitrobenzoate” is 1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3 .Chemical Reactions Analysis

The nitration of methyl benzoate, a similar compound, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-nitrobenzoate” is a solid substance . It has a molecular weight of 209.16 . The storage temperature is in an inert atmosphere, 2-8°C .科学研究应用

生化应用

硝基苯甲酸酯衍生物在生物化学中至关重要,特别是在研究蛋白质功能和酶活性的方面。例如,相关的芳香族二硫化物艾氏试剂已被合成用于测定生物材料中的巯基,展示了其在探测蛋白质结构和功能中的实用性 (Ellman,1959 年)。

腐蚀抑制

在腐蚀科学领域,已经研究了包括具有硝基取代基的苯并三唑衍生物在内的衍生物在各种环境中抑制铜腐蚀的潜力。这项研究表明,类似的硝基苯甲酸酯化合物可以用作防止金属降解的保护剂,有助于开发更有效的缓蚀剂 (Aramaki 等人,1991 年)。

分析化学

在分析化学中,硝基苯甲酸酯的衍生物已被用于检测和定量化学物质的方法中。例如,生物流体中药物代谢物的测定采用了高效液相色谱 (HPLC),表明硝基苯甲酸酯化合物在增强分析方法方面的潜力 (Gulaid 等人,1978 年)。

有机合成和材料科学

硝基苯甲酸酯化合物在有机合成和材料科学中至关重要,可用作复杂有机分子的前体或中间体。它们通过各种化学反应的反应性和改性能够产生具有所需性质的新型化合物,这些化合物可应用于制药、农用化学品和材料科学 (Eckert 等人,1999 年)。

安全和危害

作用机制

Target of Action

Methyl 5-formyl-2-nitrobenzoate is a research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) . The primary target of this compound is the TrkA receptor, which plays a crucial role in the survival and function of certain neurons.

Mode of Action

It is known to interact with its target, the trka receptor, possibly by binding to the receptor and inhibiting its activity . This interaction may result in changes in the downstream signaling pathways associated with the TrkA receptor.

Biochemical Pathways

The biochemical pathways affected by Methyl 5-formyl-2-nitrobenzoate are likely related to the TrkA receptor and its downstream effects. The TrkA receptor is involved in several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway . These pathways play important roles in neuronal survival, growth, and differentiation.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Methyl 5-formyl-2-nitrobenzoate’s action are likely to be related to its antagonistic effect on the TrkA receptor. By inhibiting the activity of this receptor, it may affect neuronal survival, growth, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-formyl-2-nitrobenzoate. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability and efficacy .

属性

IUPAC Name |

methyl 5-formyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEPPMMIJZGITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)